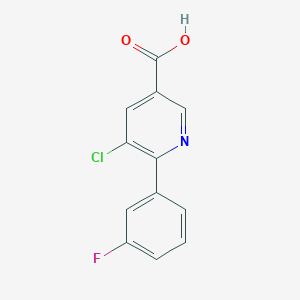

5-Chloro-6-(3-fluorophenyl)nicotinic acid

Übersicht

Beschreibung

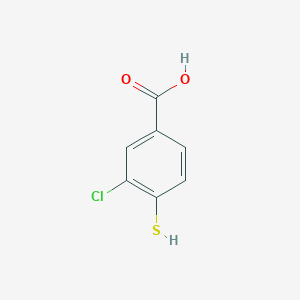

5-Chloro-6-(3-fluorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H7ClFNO2 . It has an average mass of 251.641 Da and a monoisotopic mass of 251.014938 Da .

Synthesis Analysis

The synthesis of substituted pyridines, such as 5-Chloro-6-(3-fluorophenyl)nicotinic acid, involves the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of 5-Chloro-6-(3-fluorophenyl)nicotinic acid is represented by the formula C12H7ClFNO2 . This indicates that the molecule consists of 12 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen

1. Cardiovascular and Metabolic Effects

Nicotinic acid is well-established for its potent lipid-modifying effects, particularly in lowering LDL cholesterol and triglycerides while raising HDL cholesterol. Such properties make it an effective agent in managing dyslipidemia and potentially reducing cardiovascular disease risks (Julius & Fischer, 2013). Additionally, nicotinic acid has shown promise in lowering lipoprotein(a) levels, a known cardiovascular risk factor, though its clinical implications remain under investigation.

2. Anticancer Potential

Nicotinic acid derivatives are being explored for their anticancer properties. Research into novel derivatives of nicotinic acid suggests that they may act as promising anticancer agents, highlighting the need for further synthesis and investigation of these compounds to develop efficient anticancer drugs (Jain, Utreja, Kaur, & Jain, 2020).

3. Receptor Agonist Research

The discovery of the high-affinity nicotinic acid receptor GPR109A has opened new avenues for understanding the pharmacological effects of nicotinic acid and for discovering compounds that might offer improved efficacy and safety profiles compared to niacin. Such research is critical for developing new therapeutics with fewer unwanted effects, such as flushing associated with niacin (Shen & Colletti, 2009).

4. Genetic Expression and Mechanisms

Nicotinic acid's effects on gene expression in various tissues provide deeper insights into its pharmacodynamics. Understanding how nicotinic acid influences gene expression can elucidate its lipid-lowering mechanisms beyond simple adipocyte lipolysis inhibition and may explain some of the drug's complex metabolic effects (Kang, Kim, & Youn, 2011).

Eigenschaften

IUPAC Name |

5-chloro-6-(3-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFNO2/c13-10-5-8(12(16)17)6-15-11(10)7-2-1-3-9(14)4-7/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNHHNDGHAQSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=C(C=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-(3-fluorophenyl)nicotinic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B1420918.png)

![2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride](/img/structure/B1420925.png)

![2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline](/img/structure/B1420927.png)

![Tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B1420928.png)

![5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B1420932.png)